

XST-14: A Potent ULK1 Inhibitor Driving Apoptosis Through Autophagy Blockade

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Compound of Interest

Compound Name: XST-14

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XST-14 is a potent, competitive, and highly selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway. By targeting ULK1, **XST-14** effectively blocks autophagic flux, a key survival mechanism for cancer cells, thereby inducing apoptosis. This technical guide provides a comprehensive overview of the role of **XST-14** in autophagy and apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The primary focus of the existing research has been on its efficacy in hepatocellular carcinoma (HCC), where it has demonstrated significant anti-tumor effects both in vitro and in vivo.

Core Mechanism of Action

XST-14 functions as a direct inhibitor of ULK1 kinase activity.[1][2] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[3][4] The inhibition of ULK1 by **XST-14** disrupts the downstream signaling cascade required for the formation of autophagosomes, leading to a halt in the cellular recycling process of autophagy.[1][5] In cancer cells, where autophagy is often upregulated to cope with metabolic stress, this inhibition proves to be cytotoxic, leading to the induction of apoptosis.[5][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and selectivity of **XST-14** from published studies.

Table 1: In Vitro Kinase Inhibitory Activity of **XST-14**

Target Kinase	IC50 (nM)	Source
ULK1	26.6	[1] [2]
ULK1	13.6	[1] [7]
ULK2	70.9	[1] [7]
CAMK2A	66.3	[1] [7]
ACVR1/ALK2	183.8	[1] [7]
MAPK14/p38 alpha	283.9	[1] [7]
MAP2K1/MEK1	721.8	[1] [7]
TGFBR2	809.3	[1] [7]

Table 2: Cellular Activity of **XST-14** in Hepatocellular Carcinoma (HCC) Cells

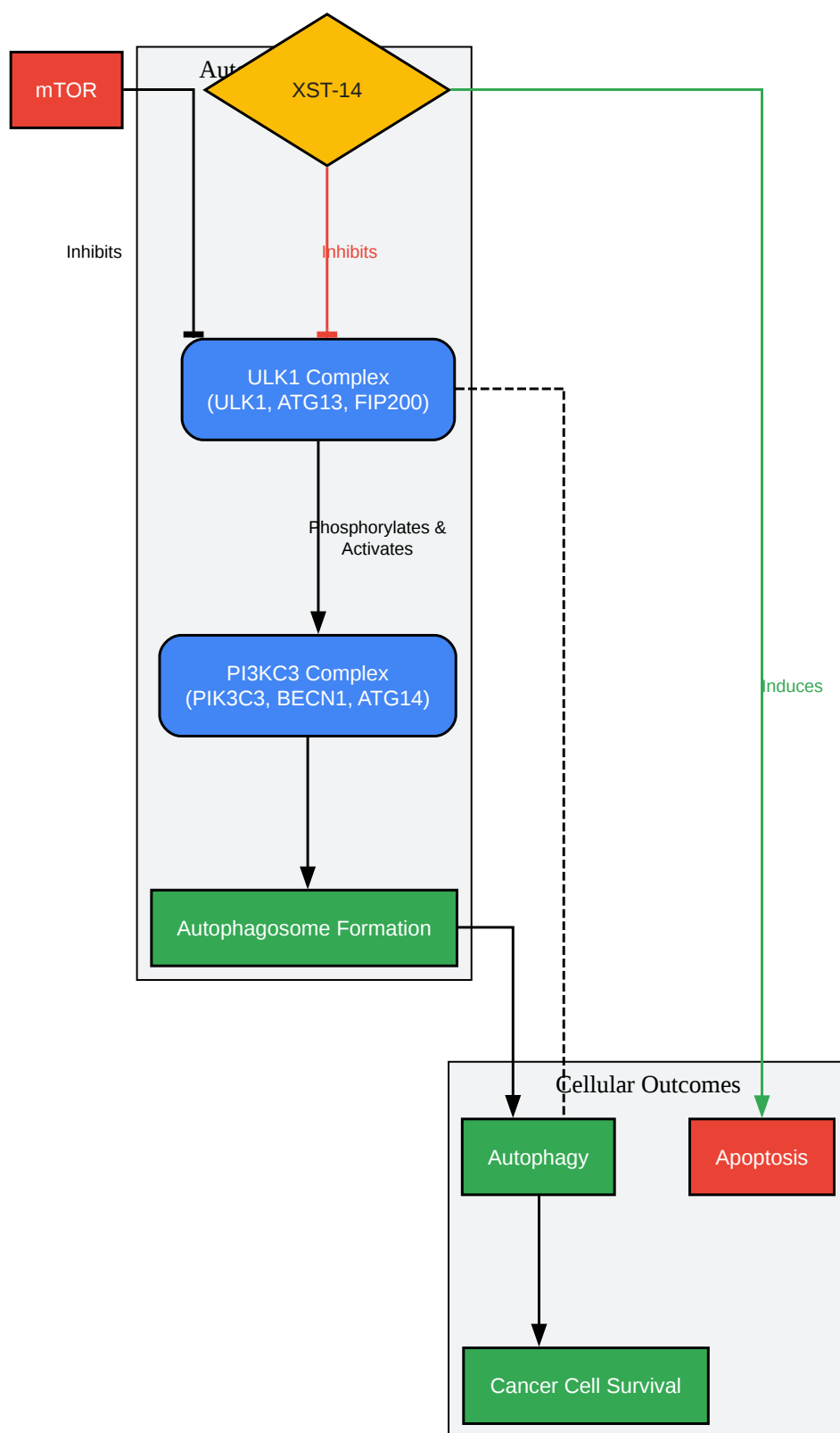
Cell Line	Assay	Concentration	Effect	Source
HepG2, Primary HCC	Apoptosis Induction	5 μ M	Induced apoptosis	[1]
HepG2	Cell Proliferation	20-80 μ M	Decreased cell proliferation activity	[1]
CHO (stably expressing GFP-LC3)	Autophagy Inhibition	5 μ M	Strongly inhibited the conversion of LC3-I to LC3-II	[1][5]
HepG2	Autophagosome Formation	5 μ M	Dramatically decreased the number of GFP-LC3 puncta	[1]
HepG2	Autophagic Flux	5 μ M	Decreased autophagosome formation and blocked autophagosome/lysosome fusion	[1][5]
HepG2	Downstream Target Phosphorylation	5 μ M	Inhibited the Ser249 phosphorylation of PIK3C3 and Ser15 phosphorylation of BECN1	[1][5]

Table 3: In Vivo Efficacy of **XST-14** in a Xenograft Mouse Model

Animal Model	Treatment	Dosage	Outcome	Source
Nude mice with HCC xenografts	Intraperitoneal (IP) injection	15, 30 mg/kg/day for 4 weeks	Decreased tumor weights and suppressed tumor growth	[1]

Signaling Pathways

The primary signaling pathway affected by **XST-14** is the ULK1-mediated autophagy pathway. The following diagram illustrates the mechanism of action of **XST-14**.



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Figure 1: Mechanism of **XST-14** in inhibiting autophagy and inducing apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the role of **XST-14**.

In Vitro Kinase Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **XST-14** against ULK1 and other kinases.
- Protocol:
 - Utilize a radiometric kinase assay, such as the SelectScreen Kinase Profiling Service.
 - Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., myelin basic protein), and radiolabeled ATP (e.g., [γ -³³P]ATP).
 - Add varying concentrations of **XST-14** to the reaction mixture.
 - Incubate the mixture to allow the kinase reaction to proceed.
 - Stop the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter or other appropriate method.
 - Calculate the percentage of kinase inhibition at each concentration of **XST-14**.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Proliferation Assay

- Objective: To assess the effect of **XST-14** on the viability and proliferation of cancer cells.
- Protocol (MTT Assay):
 - Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of **XST-14** (e.g., 20-80 μ M) for a specified duration (e.g., 24 hours).

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells.

Autophagy Flux Assay (LC3 Turnover)

- Objective: To measure the effect of **XST-14** on the autophagic flux by monitoring the conversion of LC3-I to LC3-II.
- Protocol (Western Blotting):
 - Culture cells (e.g., CHO cells stably expressing GFP-LC3 or HepG2 cells) and treat with **XST-14** (e.g., 5 μ M) for a designated time (e.g., 12 hours).
 - Lyse the cells and collect the protein extracts.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for LC3.
 - Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
 - Visualize the bands corresponding to LC3-I and LC3-II using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities to determine the LC3-II/LC3-I ratio as an indicator of autophagic flux. A decrease in this ratio upon **XST-14** treatment indicates autophagy inhibition.

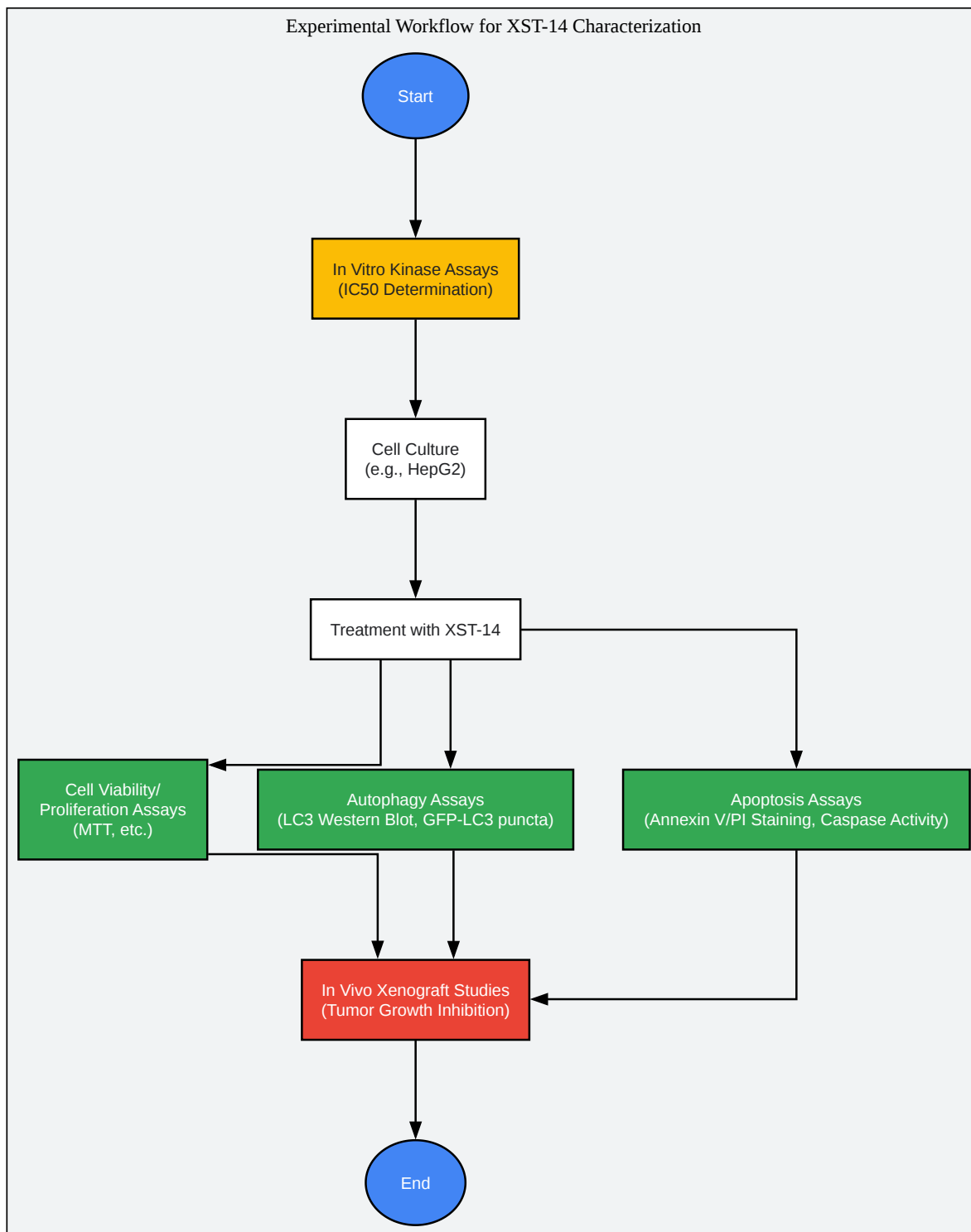
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Objective: To quantify the induction of apoptosis by **XST-14**.

- Protocol:
 - Treat cancer cells (e.g., HepG2) with **XST-14** (e.g., 5 μ M) for a specific period (e.g., 24 hours).
 - Harvest the cells and wash them with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
 - Incubate the cells in the dark for 15 minutes at room temperature.
 - Analyze the stained cells by flow cytometry.
 - Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow

The following diagram outlines a typical experimental workflow to characterize the effects of **XST-14**.



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Figure 2: A generalized experimental workflow for evaluating **XST-14**.

Conclusion and Future Directions

XST-14 has emerged as a valuable research tool and a potential therapeutic candidate for cancers that are dependent on autophagy for survival, such as hepatocellular carcinoma. Its high potency and selectivity for ULK1 make it an ideal probe for dissecting the intricate roles of autophagy in cancer biology. Further research is warranted to explore the efficacy of **XST-14** in other cancer types and to investigate potential synergistic effects when combined with other anti-cancer agents. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to advance the study of **XST-14** and its therapeutic potential.

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